REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].IC.[C:14]([O-])([O-])=O.[K+].[K+]>CC(C)=O.C(OCC)C>[CH3:14][O:1][CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4] |f:2.3.4|
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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OC(C(=O)C1=CC=CC=C1)C
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Name
|
|
Quantity
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3.4 g
|
Type
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reactant
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Smiles
|
IC
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Name
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|
Quantity
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13.8 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the inorganic salts were removed by filtration
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Type
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CUSTOM
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Details
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The filtrate was evaporated under vacuum
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Type
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CUSTOM
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Details
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to give an oil which
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Type
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WASH
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Details
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washed with 0.1N NaOH (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (anh. Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated to an orange oil (3.17 g, 96.9%)
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Type
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CUSTOM
|
Details
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This material was used in the following step without further purification
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Type
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CUSTOM
|
Details
|
tr 4.58 min
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Duration
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4.58 min
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Name
|
|
Type
|
|
Smiles
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COC(C(=O)C1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |